molecular formula C23H15BrClFN2O2 B5282257 2-[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide

2-[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide

Cat. No.: B5282257
M. Wt: 485.7 g/mol
InChI Key: OGAZXFRNTXKYQE-BOPFTXTBSA-N
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Description

2-[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of bromine, chlorine, fluorine, and cyano groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with malononitrile to form 2-(4-bromophenyl)-2-cyanoethene. This intermediate is then reacted with 2-chlorophenol in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide is unique due to its combination of halogen atoms and cyano group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClFN2O2/c24-18-8-6-16(7-9-18)17(13-27)11-15-5-10-22(19(25)12-15)30-14-23(29)28-21-4-2-1-3-20(21)26/h1-12H,14H2,(H,28,29)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAZXFRNTXKYQE-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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